molecular formula C11H14ClNO3 B7628028 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide

2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide

Cat. No.: B7628028
M. Wt: 243.68 g/mol
InChI Key: HGJHKYGBPCQOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide, also known as tramadol, is a synthetic opioid analgesic used to treat moderate to severe pain. Tramadol is a potent analgesic that acts on the central nervous system, producing pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin.

Mechanism of Action

Tramadol produces pain relief by binding to the mu-opioid receptor and inhibiting the reuptake of norepinephrine and serotonin. This dual mechanism of action makes 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide a unique analgesic that can provide pain relief without the same risk of addiction and respiratory depression as other opioids.
Biochemical and physiological effects:
Tramadol has been shown to have a number of biochemical and physiological effects, including reducing inflammation, inhibiting the release of substance P, and decreasing the activity of nociceptive neurons. Tramadol has also been found to have anticonvulsant and antidepressant properties.

Advantages and Limitations for Lab Experiments

Tramadol has a number of advantages for lab experiments, including its potency, efficacy, and unique mechanism of action. However, 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide also has limitations, including its potential for abuse and dependence, as well as its side effects, which can include nausea, dizziness, and sedation.

Future Directions

There are a number of future directions for 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide research, including investigating its potential use in combination with other analgesics, exploring its effects on different pain conditions, and investigating its potential use in treating psychiatric disorders. Additionally, research is needed to better understand the mechanisms underlying this compound's analgesic properties and to develop safer and more effective pain medications.
In conclusion, this compound is a potent analgesic with a unique mechanism of action that has been extensively studied for its use in treating pain and other conditions. While this compound has a number of advantages for lab experiments, it also has limitations and potential side effects that must be carefully considered. Future research is needed to better understand the mechanisms underlying this compound's effects and to develop safer and more effective pain medications.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide involves the reaction of 2-amino-2-methyl-1-propanol with 3-hydroxy-4-methoxybenzaldehyde to form 2-(3-hydroxy-4-methoxyphenyl)ethylamine. This intermediate is then reacted with chloroacetyl chloride to form this compound, which is purified and isolated as a white crystalline powder.

Scientific Research Applications

Tramadol has been extensively studied for its analgesic properties and has been found to be effective in treating a variety of pain conditions, including neuropathic pain, postoperative pain, and cancer pain. Tramadol has also been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders.

Properties

IUPAC Name

2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-16-10-3-2-8(6-9(10)14)4-5-13-11(15)7-12/h2-3,6,14H,4-5,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJHKYGBPCQOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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